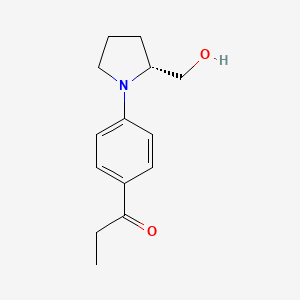
(R)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, and a propanone moiety, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Introduction of the Hydroxymethyl Group: This step involves the hydroxymethylation of the pyrrolidine ring using formaldehyde and a suitable catalyst.
Final Assembly: The final step involves the coupling of the pyrrolidine derivative with the phenylpropanone moiety under acidic or basic conditions.
Industrial Production Methods
Industrial production of ®-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding assays. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one is investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one: The enantiomer of the compound, with similar but distinct biological activities.
1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)ethanone: A structurally related compound with a different carbonyl group.
1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)butan-1-one: Another analog with an extended carbon chain.
Uniqueness
®-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one stands out due to its specific chiral configuration, which imparts unique biological and chemical properties. Its ability to interact with chiral environments in biological systems makes it particularly valuable in research and therapeutic applications.
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
1-[4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]phenyl]propan-1-one |
InChI |
InChI=1S/C14H19NO2/c1-2-14(17)11-5-7-12(8-6-11)15-9-3-4-13(15)10-16/h5-8,13,16H,2-4,9-10H2,1H3/t13-/m1/s1 |
Clé InChI |
NVRZEXMPKVQLKD-CYBMUJFWSA-N |
SMILES isomérique |
CCC(=O)C1=CC=C(C=C1)N2CCC[C@@H]2CO |
SMILES canonique |
CCC(=O)C1=CC=C(C=C1)N2CCCC2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


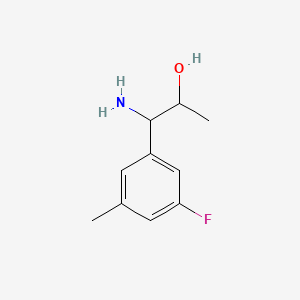

![1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15237130.png)
![Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B15237140.png)
![(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237141.png)
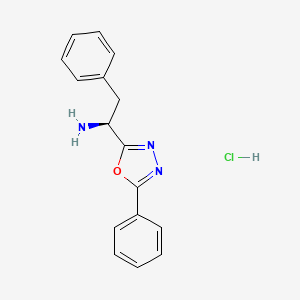

![Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride](/img/structure/B15237156.png)
![(1S,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237159.png)

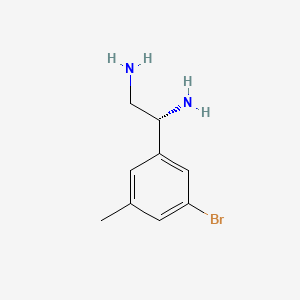
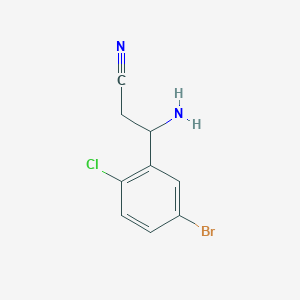
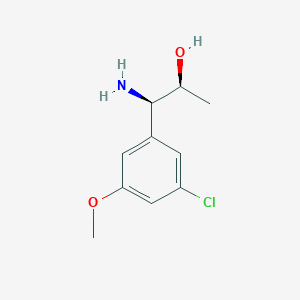
![7-Bromo-2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-A]pyridin-1-one](/img/structure/B15237173.png)
